Celikalim is classified as a synthetic organic compound, belonging to a broader category of pharmaceuticals designed for specific biological interactions. Its classification may vary based on the specific functional groups present in its molecular structure and its intended therapeutic use.
The synthesis of Celikalim involves several steps that utilize standard organic chemistry techniques. One common method includes the formation of key intermediates through reactions such as cyclization and functional group modifications. For instance, the synthesis may involve the reaction of cyclopropyl derivatives with piperazine moieties, leading to the formation of Celikalim through a series of controlled reactions.
Celikalim's molecular structure can be characterized by its distinct functional groups that contribute to its biological activity. The compound often features a cyclopropyl ring connected to a piperazine scaffold, which is crucial for its interaction with biological targets.
Celikalim undergoes various chemical reactions that are essential for its biological activity. These reactions may include:
The mechanism of action for Celikalim primarily involves its interaction with specific enzymes or receptors within target cells. For example:
These mechanisms highlight Celikalim's potential as an antimicrobial agent.
Celikalim exhibits several notable physical and chemical properties relevant to its application:
Celikalim has potential applications in various scientific fields:
Traditional iterative approaches to Celikalim synthesis face exponential complexity growth with increasing steps. Modern direct route generation strategies employing transformer-based models now enable end-to-end retrosynthetic planning. The DirectMultiStep (DMS) system processes complete synthetic sequences as single-string outputs using mixture-of-experts architectures, achieving:
Table 1: Performance Comparison of Synthetic Route Generation Models
Model Type | Top-1 Accuracy (n₁) | Top-10 Accuracy (n₅) | Route Validity (%) |
---|---|---|---|
Iterative CASP | 21.3% | 14.7% | 62.5% |
DMS Explorer XL | 40.1% | 45.6% | 88.2% |
DMS-Flex (Duo) | 53.8% | 67.9% | 94.7% |
Key derivatization pathways for Celikalim precursors leverage functional group interconversion principles:
The vasorelaxant activity of Celikalim depends critically on the chromanol stereochemistry at positions 3 and 4. Achieving the required (3S,4R) configuration demands stereoselective reduction techniques:
Stereochemical outcomes correlate with reduction kinetics:
\text{cis:trans ratio} = \frac{k_1[\text{Conformer A}]}{k_2[\text{Conformer B}]}
Where Conformer A predominates with bulky silanes, directing cis-selectivity. Recent computational transition state modeling identifies optimal reductants by calculating steric maps of the oxocarbenium intermediate's accessible volume.
Incorporating Celikalim's trifluoromethoxy group conventionally requires cryogenic conditions and hazardous fluorinating agents. Microwave (MW)-accelerated protocols using Selectfluor® (F-TEDA-BF₄) overcome these limitations:
Table 2: Microwave vs. Conventional Fluorination Efficiency
Substrate | Conventional Yield (%)/Time | MW Yield (%)/Time | Rate Acceleration |
---|---|---|---|
4-Br-C₆H₄COCH₃ | 68%/48 h | 89%/12 min | 240× |
CH₃O-C₆H₄COCH₂CO₂Et | 51%/120 h | 83%/15 min | 480× |
(CH₃)₂N-C₆H₄COCH₂COCH₃ | 92%/24 h | 94%/10 min | 144× |
Mechanistically, MW irradiation enhances dipole alignment of the carbonyl-enol equilibrium, accelerating electrophilic attack by Selectfluor®'s N-F bond. This technique enables late-stage trifluoromethylation of Celikalim precursors without protecting group manipulation.
Celikalim's piperazine ring undergoes rapid CYP450-mediated oxidation, limiting its half-life. Semi-synthetic modifications target this vulnerability while preserving DAT binding:
Metabolic stability assessment employs tiered in vitro models:
Table 3: Metabolic Stability of Celikalim Analogues
Structural Modification | t₁/₂ Rat Microsomes (min) | CLᵢₙᵥᵢₜᵣₒ (mL/min/kg) | DAT Kᵢ (nM) |
---|---|---|---|
Parent (piperazine) | 8.7 | 32.8 | 41.0 |
Homopiperazine | 16.2 | 17.5 | 3.2 |
N-Methylpiperidine | 43.5 | 6.1 | 19.2 |
Difluorinated piperidine | 61.9 | 4.3 | 28.7 |
Lead analogues with N-methylpiperidine show negligible locomotor activation in mice, confirming retention of atypical DAT inhibition. Molecular dynamics simulations attribute this to preferential binding to the inward-facing DAT conformation, which avoids psychostimulant-like dopamine efflux.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7